6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chloro and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with aniline derivatives, followed by cyclization and chlorination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- 4-Arylquinoline-2-carboxylate derivatives
Uniqueness
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGSLRADSMSFOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398137 |
Source
|
Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-91-3 |
Source
|
Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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